4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Energetic Materials Heterocyclic Synthesis Amidrazone Formation

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (CAS 163011-56-1) is a heterocyclic building block containing a 1,2,5-oxadiazol-3-amine (aminofurazan) core linked at the 4-position to an unsubstituted 1,2,4-oxadiazole ring. This dual oxadiazole architecture integrates the electron-deficient character of the 1,2,5-oxadiazole with the synthetic versatility of the 1,2,4-oxadiazole, making it a valuable intermediate in energetic materials and medicinal chemistry research.

Molecular Formula C4H3N5O2
Molecular Weight 153.1 g/mol
CAS No. 163011-56-1
Cat. No. B070173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
CAS163011-56-1
Molecular FormulaC4H3N5O2
Molecular Weight153.1 g/mol
Structural Identifiers
SMILESC1=NC(=NO1)C2=NON=C2N
InChIInChI=1S/C4H3N5O2/c5-3-2(7-11-8-3)4-6-1-10-9-4/h1H,(H2,5,8)
InChIKeyXHCUQOVMSNRPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (CAS 163011-56-1): A Bifunctional Furazan Scaffold for Energetic & Heterocyclic Chemistry


4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (CAS 163011-56-1) is a heterocyclic building block containing a 1,2,5-oxadiazol-3-amine (aminofurazan) core linked at the 4-position to an unsubstituted 1,2,4-oxadiazole ring . This dual oxadiazole architecture integrates the electron-deficient character of the 1,2,5-oxadiazole with the synthetic versatility of the 1,2,4-oxadiazole, making it a valuable intermediate in energetic materials and medicinal chemistry research [1]. Sigma-Aldrich supplies this compound as part of the AldrichCPR collection, confirming its availability as a research chemical .

Why 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine Cannot Be Replaced by Other Aminofurazan-1,2,4-Oxadiazole Hybrids


Aminofurazans bearing a 1,2,4-oxadiazol-3-yl substituent at the 4-position form a structurally homologous series that is often mistakenly perceived as interchangeable. However, the 5-position of the 1,2,4-oxadiazole ring acts as a key regulator of downstream reactivity. The parent compound (163011-56-1) carries an unsubstituted C–H at the 5-position, enabling direct deprotonation and electrophilic trapping that is sterically and electronically precluded in analogs such as the 5-methyl (CAS 164363-81-9) or 5-chloromethyl derivatives [1]. This distinction directly governs whether the 1,2,4-oxadiazole ring can be selectively opened by hydrazine to generate furazan-3-carboxylic acid amidrazones—a transformation that underpins the synthesis of numerous energetic 1,2,5-oxadiazole derivatives [2]. Substituting without accounting for this reactivity difference leads to divergent products or reaction failure.

Product-Specific Evidence: Quantifying the Differentiation of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine Relative to Close Analogs


Reductive Ring-Opening Reactivity: The 5-H vs. 5-Methyl Impact on Hydrazine-Driven Oxadiazole Cleavage

The unsubstituted 5-position of the 1,2,4-oxadiazole ring in 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is critical for the reductive ring-opening reaction with hydrazine to form 4-aminofurazan-3-carboxylic acid amidrazone, a pivotal intermediate for subsequent energetic compound synthesis [1]. When the 5-position bears a methyl substituent—as in 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan (CAS 164363-81-9)—the same hydrazine treatment yields divergent products rather than the desired amidrazone, as confirmed by differential product analysis in synthetic studies [2]. This dichotomy is a yes/no reactivity switch, not a graded difference. The parent compound (163011-56-1) is therefore the mandatory precursor when an amidrazone pathway is required, and substitution at the 5-position is prohibited unless the synthetic route is redesigned to tolerate the steric and electronic blocking effect.

Energetic Materials Heterocyclic Synthesis Amidrazone Formation

Synthetic Provenance as a Downstream Precursor: Validated Multi-Step Route to 4-Nitro-3-(tetrazol-5-yl)furazan

The compound serves as the first committed intermediate in a published four-stage synthesis of 4-nitro-3-(tetrazol-5-yl)furazan, achieving an overall yield of 42–48% from the starting amidoxime [1]. The pathway requires the unsubstituted 1,2,4-oxadiazole ring: condensation of 4-aminofurazan-3-carboxylic acid amidoxime with triethyl orthoformate generates 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, which is then reductively opened to the corresponding amidrazone, further elaborated to 3-amino-4-(tetrazol-5-yl)furazane, and finally oxidized to the target nitro compound [1]. A comparator with a 5-substituent (e.g., 5-methyl) cannot enter this sequence because the ring-opening step fails. This represents a benchmark-based differentiation: the reported yield and the successful execution of all four steps are exclusive to the 5-H analog. Procurement of the correct intermediate is therefore essential for process fidelity, as any batch structure deviation collapses the route at step two.

Energetic Materials Tetrazole Synthesis Multi-Step Synthesis

Spectroscopic Identity: Differentiating the Unsubstituted Oxadiazole from 5-Substituted Congeners by Mass Spectrometry

A mass spectrum (GC-MS) of 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is archived in the SpectraBase database, providing a verifiable reference for compound identity verification [1]. The molecular ion cluster and fragmentation pattern serve to distinguish the parent structure from 5-substituted analogs. For instance, the 5-methyl derivative (CAS 164363-81-9) exhibits a molecular ion at m/z 167 (C₅H₅N₅O₂) [2], while the title compound shows m/z 153 (C₄H₃N₅O₂) [1]. A procurement laboratory equipped with GC-MS can use this differential signature to confirm the identity of the incoming chemical and exclude substitution errors at receiving inspection, which is critical for maintaining synthetic reproducibility across different supplier batches.

Analytical Chemistry Quality Control Mass Spectrometry

Definitive Application Scenarios for 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine Based on Verified Differentiation


Synthesis of Furazan-Tetrazole Hybrid Energetic Materials via the Amidrazone Pathway

This compound is the obligatory starting material for researchers following the Stepanova–Stepanov four-step protocol to 4-nitro-3-(tetrazol-5-yl)furazan [1]. Any attempt to replace it with a 5-substituted 1,2,4-oxadiazole analog will fail at the hydrazine ring-opening step. Procurement should specify CAS 163011-56-1 with batch-level GC-MS verification to confirm the unsubstituted structure.

Synthesis of 4-Aminofurazan-3-Carboxylic Acid Amidrazones for Heterocycle Diversification

When the synthetic objective is the preparation of 4-R-furazan-3-carboxylic acid amidrazones (R = OMe, NH₂, substituted amino) via reductive 1,2,4-oxadiazole opening, the 5-H compound is the direct substrate [2]. Analogs with substituents at the 5-position (e.g., 5-methyl, 5-chloromethyl) are excluded because the ring-opening reaction is effectively blocked.

Calibration Standard for LC-MS/GC-MS Identity Confirmation in Multi-Analog Furazan Libraries

The archived GC-MS spectrum (SpectraBase ID 2Of9yhHjtq8) [3] and the distinct molecular ion at m/z 153 enable this compound to serve as a reference standard for distinguishing the parent scaffold from 5-substituted or ring-isomeric impurities in combinatorial libraries.

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